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Compound of Interest

Compound Name: Akuammine

Cat. No.: B1666748

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural
elucidation of akuammine, a prominent indole alkaloid. While a definitive single-crystal X-ray
structure of akuammine is not publicly available, this document synthesizes data from
extensive stereochemical studies, biosynthetic pathway analysis, and spectroscopic evidence.
Furthermore, it outlines the established experimental protocols for the structural determination
of related alkaloids, offering a robust framework for researchers in the field of natural product
chemistry and drug development.

Stereochemistry of Akuammine

Akuammine is a complex pentacyclic indole alkaloid with multiple chiral centers, leading to a
defined three-dimensional structure that is crucial for its biological activity. The stereochemistry
of akuammine is established through a combination of biosynthetic studies and advanced
spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The biosynthesis of akuammiline alkaloids, including akuammine, originates from the
precursor geissoschizine.[1][2][3][4][5] The enzymatic cyclization of geissoschizine, catalyzed
by specific cytochrome P450 enzymes known as rhazimal synthases, forges a key bond
between C7 and C16, establishing the characteristic akuammiline scaffold. This enzymatic
control dictates the stereochemical outcome of the reaction.
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The relative stereochemistry of akuammine can be elucidated using Nuclear Overhauser
Effect Spectroscopy (NOESY). NOESY experiments reveal through-space correlations
between protons that are in close proximity, providing critical insights into the spatial
arrangement of atoms. For instance, correlations between specific protons can confirm the
relative configuration of the substituents on the various stereocenters of the molecule.

Data Presentation: NMR Spectroscopic Data

NMR spectroscopy is the primary tool for the structural elucidation of akuammine in the
absence of a crystal structure. The following tables summarize the reported *H and 3C NMR
chemical shifts for akuammine in deuterated chloroform (CDCls).

Table 1: tH NMR Spectroscopic Data for Akuammine in CDCls

Chemical Shift (5, Lo Coupling Constant
Proton Multiplicity

ppm) (3, Hz)
H-Ar 6.69 d 2.44
H-Ar 6.61 dd 8.3,25
H-Ar 6.50 d 8.3
H-17 5.43 q 6.9
H-2 4.15 S

1.52 (from another
CHs-18 d 7.0

source)

3.73 (from another
OCHs s
source)

2.78 (from another
N-CHs S
source)

Table 2: 13C NMR Spectroscopic Data for Akuammine in CDCIs
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Carbon Chemical Shift (6, ppm)
C=0 172.2
C-Ar 151.8
C-Ar 142.3
C-Ar 139.3
C-Ar 127.4
C-Ar 122.4
C-Ar 119.9
C-Ar 118.2
C-Ar 109.8
C-Ar 103.9
C-O 74.4
C-N 58.4
C-N 54.6
C 53.7
C 52.7
OCHs 51.9
C 50.8
C-N 41.0
CH:z 31.3
N-CHs 29.0
CH2 28.0
CHs 12.9
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Experimental Protocols
Isolation and Purification of Akuammine

Akuammine is typically isolated from the seeds of Picralima nitida. The general procedure
involves:

o Extraction: Powdered seeds are subjected to extraction with a methanolic hydrochloric acid
solution. The extract is then partitioned between an acidic aqueous solution and a non-polar
organic solvent (e.g., hexanes) to remove lipids.

 Liquid-Liquid Extraction: The aqueous layer is then basified and extracted with a chlorinated
solvent like dichloromethane to isolate the alkaloids.

o Crystallization: The crude alkaloid mixture can be further purified by crystallization. For
instance, washing the mixture with cold acetone can precipitate akuammine as a white
solid.

NMR Spectroscopic Analysis

For the structural and stereochemical elucidation of akuammine, a suite of NMR experiments
is employed:

* H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
e 13C NMR: To identify the chemical shifts of all carbon atoms in the molecule.
e 2D NMR:
o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assembling the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative
stereochemistry by identifying protons that are close in space.
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Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using
deuterated chloroform as the solvent.

Hypothetical Protocol for Single-Crystal X-ray
Diffraction

While a crystal structure for akuammine is not publicly available, the following protocol, based
on established methods for other indole alkaloids, outlines the likely procedure for its
determination.

o Crystallization: High-purity akuammine is dissolved in a suitable solvent or solvent mixture
(e.g., methanol, ethanol, acetone, or mixtures with water) to create a supersaturated
solution. Single crystals are grown by slow evaporation of the solvent at a constant
temperature.

e Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and
guality is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction
pattern is collected using a modern diffractometer equipped with a sensitive detector (e.g., a
CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize
thermal vibrations.

» Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is solved using direct
methods or Patterson methods and then refined using full-matrix least-squares techniques.

o Determination of Absolute Configuration: The absolute stereochemistry can be determined
from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.
The Flack parameter is calculated to confirm the absolute configuration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry
and structural elucidation of akuammine.
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Caption: Biosynthetic pathway of akuammine from geissoschizine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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